2-Fluoro-3-methyl-5-(tributylstannyl)pyridine

Übersicht

Beschreibung

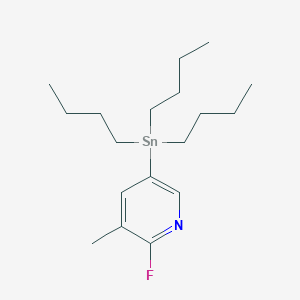

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine is an organometallic compound with the molecular formula C18H32FNSn and a molecular weight of 400.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a tributylstannyl group attached to a pyridine ring. It is commonly used in organic synthesis, particularly in Stille cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method is the reaction of 2-fluoro-3-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: It is widely used in Stille cross-coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in coupling reactions.

Bases: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the starting materials and facilitate the reaction.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine serves as an important building block in organic synthesis. It is particularly valuable in Stille coupling reactions, where it reacts with various electrophiles to form new carbon-carbon bonds. This ability allows for the introduction of diverse functional groups into fluorinated heterocycles, which are crucial for developing novel pharmaceuticals and functional materials .

Medicinal Chemistry

The compound's unique structure enhances its potential as a precursor for drug discovery. Fluorine substitution is known to improve metabolic stability and bioavailability of drug candidates. Research has indicated that derivatives of this compound can be synthesized into potential antitumor agents and kinase inhibitors, showcasing its relevance in cancer therapy .

Table 1: Potential Drug Candidates Derived from this compound

| Compound Type | Target Disease | Mechanism of Action |

|---|---|---|

| Antitumor Agents | Various Cancers | Induction of apoptosis |

| Kinase Inhibitors | Cancer | Inhibition of signaling pathways |

| Antimicrobial Agents | Bacterial Infections | Disruption of cellular processes |

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of various bacteria and fungi due to the presence of the tributylstannyl moiety, which may enhance membrane permeability or interfere with cellular functions .

Table 2: Antimicrobial Activity Assessment

| Microbial Target | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Properties

A study investigated the effects of various organotin compounds on breast cancer cell lines. The results indicated that those with tributyl groups exhibited enhanced cytotoxicity compared to other organotin derivatives. The study concluded that bulky substituents significantly influence biological activity, making them promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, several organotin derivatives were tested against Gram-positive and Gram-negative bacteria. Modifications at the pyridine ring were found to improve antimicrobial efficacy, suggesting potential applications in developing new antibiotics derived from this compound .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine in chemical reactions involves the formation of a palladium-stannane complex in the presence of a palladium catalyst. This complex undergoes oxidative addition with an organic halide, followed by transmetalation and reductive elimination steps to form the desired coupling product . The molecular targets and pathways involved in its reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine can be compared with other similar compounds, such as:

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine: Similar structure but with the methyl group at the 4-position.

3-Fluoro-5-(tributylstannyl)pyridine: Lacks the methyl group, which can affect its reactivity and applications.

2-Chloro-3-fluoro-5-(tributylstannyl)pyridine: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.

Biologische Aktivität

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₇H₂₉FNSn

- Molecular Weight : 352.06 g/mol

The presence of a fluorine atom and a tributylstannyl group significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains.

- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation.

- Antiviral Effects : Indole derivatives, to which this compound belongs, are known to possess antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression .

- Cellular Metabolism Alteration : The presence of the tributylstannyl group may enhance lipophilicity, affecting the compound's distribution and accumulation in tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Antiviral | Inhibition of viral replication |

Detailed Findings

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The lipophilic nature due to the tributylstannyl group may facilitate absorption in biological systems.

- Distribution : Studies suggest high tissue distribution, particularly in fatty tissues, which could enhance its efficacy but also raise concerns about toxicity.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations that may affect its biological activity. Further studies are needed to elucidate these pathways.

Eigenschaften

IUPAC Name |

tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUAKCLDWVTFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586033 | |

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405556-98-1 | |

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405556-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.